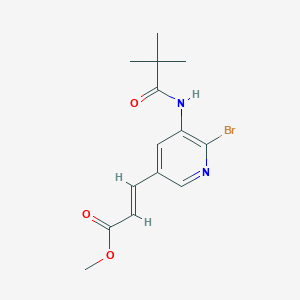

Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (E)-3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c1-14(2,3)13(19)17-10-7-9(8-16-12(10)15)5-6-11(18)20-4/h5-8H,1-4H3,(H,17,19)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHUFWUEXYUPNE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=C/C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, synthesizing data from various sources, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H14BrN2O2

- Molecular Weight : 300.15 g/mol

The compound features a bromo-substituted pyridine ring, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 62.5 to 125 µg/mL, indicating potent antimicrobial effects .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these activities are critical for assessing the compound's potential as an anticancer agent. For example, related compounds have shown IC50 values ranging from 100 to 300 µg/mL against these cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as a JAK kinase inhibitor, which is a promising target in treating inflammatory diseases and certain cancers .

- Receptor Modulation : Its structural features suggest potential interactions with cellular receptors involved in proliferation and apoptosis pathways.

Case Studies

- JAK Kinase Inhibition : A study demonstrated that similar pyridine derivatives effectively inhibited JAK kinase activity, leading to reduced inflammation in preclinical models. This suggests that this compound may possess similar therapeutic potential .

- Anticancer Activity : Another investigation focused on the antiproliferative effects of related compounds on HeLa cells, revealing that structural modifications significantly impacted their efficacy. This highlights the importance of chemical structure in determining biological activity .

Summary of Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate has been investigated for its antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. In vitro studies indicate that this compound exhibits promising cytotoxic effects, making it a candidate for further development as an anticancer agent .

Polymer Science

The compound can serve as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research has shown that acrylates like this compound can be utilized to create high-performance coatings and adhesives, which are essential in various industrial applications .

Drug Development

As a building block for drug design, this compound can be modified to create derivatives with improved pharmacological profiles. Its structural features allow for the development of novel therapeutic agents targeting specific biological pathways, particularly in the context of G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against cell lines | Effective against HeLa and A549 cell lines |

| Polymer Science | Monomer for high-performance polymers | Enhances mechanical and thermal properties |

| Drug Development | Building block for novel therapeutic agents | Potential for targeting GPCRs |

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of this compound, researchers found that treatment with this compound resulted in a significant reduction in cell viability in HeLa and A549 cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study 2: Polymer Synthesis

A recent study focused on synthesizing polymers using this compound as a monomer. The resulting polymers exhibited enhanced adhesion properties and thermal stability compared to traditional acrylate-based polymers, demonstrating its potential for industrial applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related pyridine derivatives:

Q & A

Q. What are the established synthetic routes for Methyl 3-(6-bromo-5-pivalamidopyridin-3-yl)acrylate?

The synthesis typically involves sequential functionalization of the pyridine core. A plausible route starts with 6-bromo-5-aminopyridin-3-ol, which undergoes pivaloylation (introducing the pivalamido group via reaction with pivaloyl chloride under basic conditions). Subsequent acrylate esterification at the 3-position is achieved using methyl acrylate or via a Mitsunobu reaction with methyl 3-hydroxyacrylate. Deprotection steps, if required, may employ mild bases like potassium carbonate in dichloromethane/methanol mixtures to preserve sensitive functional groups .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., acrylate ester protons at δ ~6.3–6.5 ppm for trans-alkene protons) and pivalamido group integration.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW 341.20 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. ORTEP-3 can visualize the 3D molecular geometry .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 6-bromo group on the pyridine ring is a prime site for palladium-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acids or Sonogashira with alkynes). The electron-withdrawing pivalamido group at the 5-position may modulate reactivity by altering the pyridine ring’s electron density. For example, in Suzuki reactions, the bromide’s leaving-group ability is enhanced in polar aprotic solvents (e.g., DMF) at 80–100°C .

Q. What strategies optimize crystallization for structural analysis?

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization.

- Temperature Gradients : Gradual cooling from 50°C to room temperature improves crystal quality.

- Additives : Small amounts of co-solvents like DMSO may stabilize crystal lattice interactions. Refinement in SHELXL with TWIN commands can resolve twinning issues common in halogenated aromatics .

Q. How do steric and electronic effects of the pivalamido group impact stability and derivatization?

The bulky tert-butyl moiety in the pivalamido group sterically shields the amide bond, enhancing hydrolytic stability under acidic/basic conditions. However, it may hinder nucleophilic substitutions at adjacent positions. Computational studies (DFT) can quantify steric parameters (e.g., %VBur) to predict reactivity trends. Experimental validation via competitive reactions (e.g., comparing pivalamido vs. acetamido analogs) is recommended .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyridine acrylates?

Variations in yields (e.g., 60–71% in related esters vs. lower yields in other systems) often arise from:

- Purification Methods : Column chromatography vs. recrystallization efficiency.

- Reaction Scalability : Microwave-assisted vs. conventional heating.

- Protecting Group Compatibility : Side reactions during deprotection (e.g., acetyl vs. pivaloyl). Systematic optimization using design-of-experiments (DoE) frameworks is advised to identify critical parameters .

Methodological Recommendations

Q. What analytical workflows are suitable for assessing purity in complex reaction mixtures?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts.

- Tandem MS/MS : Fragmentation patterns differentiate regioisomers (e.g., 3- vs. 4-substituted acrylates).

- Elemental Analysis : Validates bromine content (theoretical Br% = 23.4% ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.